molecular formula C15H19N3O2 B13505742 ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate

ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate

Cat. No.: B13505742
M. Wt: 273.33 g/mol
InChI Key: TTXKLRRLDVKIGU-UHFFFAOYSA-N
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Description

Ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a dimethyl-substituted pyrazole ring attached to a benzoate moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate typically involves the condensation of 4-aminobenzoic acid with 4-amino-3,5-dimethyl-1H-pyrazole in the presence of an appropriate esterifying agent such as ethyl chloroformate. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is unique due to the combination of the pyrazole ring and the benzoate moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoate

InChI

InChI=1S/C15H19N3O2/c1-4-20-15(19)13-7-5-12(6-8-13)9-18-11(3)14(16)10(2)17-18/h5-8H,4,9,16H2,1-3H3

InChI Key

TTXKLRRLDVKIGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=C(C(=N2)C)N)C

Origin of Product

United States

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